N-(5-tert-butyl-1H-imidazol-2-yl)acetamide
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Overview
Description
N-(4-tert-butyl-1H-imidazol-2-yl)acetamide is a compound that belongs to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
The synthesis of N-(4-tert-butyl-1H-imidazol-2-yl)acetamide can be achieved through several methods. One common approach is the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde. Another method is the Wallach synthesis, which uses dehydrogenation of imidazolines. Industrial production methods often involve the use of alpha halo-ketones and amino nitriles .
Chemical Reactions Analysis
N-(4-tert-butyl-1H-imidazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
N-(4-tert-butyl-1H-imidazol-2-yl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Imidazole derivatives are known for their biological activities, including antibacterial, antifungal, and antiviral properties.
Medicine: This compound is explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: It is used in the development of materials with specific properties, such as catalysts and dyes
Mechanism of Action
The mechanism of action of N-(4-tert-butyl-1H-imidazol-2-yl)acetamide involves its interaction with various molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific enzymes or the activation of certain receptors, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
N-(4-tert-butyl-1H-imidazol-2-yl)acetamide can be compared with other imidazole derivatives such as:
Clemizole: An antihistaminic agent.
Omeprazole: An antiulcer medication.
Metronidazole: An antibacterial and antiprotozoal agent. What sets N-(4-tert-butyl-1H-imidazol-2-yl)acetamide apart is its unique tert-butyl group, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C9H15N3O |
---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
N-(5-tert-butyl-1H-imidazol-2-yl)acetamide |
InChI |
InChI=1S/C9H15N3O/c1-6(13)11-8-10-5-7(12-8)9(2,3)4/h5H,1-4H3,(H2,10,11,12,13) |
InChI Key |
IGNHFWFUBDZJQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC=C(N1)C(C)(C)C |
Origin of Product |
United States |
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